molecular formula C19H14ClNO B5845107 N-(3-chlorophenyl)-2-biphenylcarboxamide

N-(3-chlorophenyl)-2-biphenylcarboxamide

Cat. No.: B5845107
M. Wt: 307.8 g/mol
InChI Key: XHIWLGRHEOTDHM-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-biphenylcarboxamide is a synthetic carboxamide derivative characterized by a biphenyl backbone substituted with a 3-chlorophenyl group via an amide linkage. Carboxamides with chloroaryl groups are often explored for their bioactivity, particularly in modulating inflammatory targets like NOS2 and FLT1 . The 3-chlorophenyl moiety may enhance lipophilicity and influence binding interactions, while the biphenyl group could increase molecular rigidity compared to naphthyl or benzothiophene analogs .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO/c20-15-9-6-10-16(13-15)21-19(22)18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIWLGRHEOTDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares N-(3-chlorophenyl)-2-biphenylcarboxamide with key analogs, highlighting structural variations and their implications:

Compound Name Core Structure Key Substituents Bioactivity/Properties Reference
N-(3-chlorophenyl)naphthyl carboxamide Naphthyl 3-chlorophenyl, naphthyl Superior binding to NOS2 (-8.85 kcal/mol), FLT1 (-11.044 kcal/mol) vs. aspirin
N-(3-chlorophenethyl)-4-nitrobenzamide Benzamide 3-chlorophenethyl, nitro Synthesized via amide coupling; nitro group may enhance electron-withdrawing effects
5-(3-Chlorophenyl)-N-(4-morpholinophenyl)furan-2-carboxamide Furan-carboxamide 3-chlorophenyl, morpholine Morpholine improves solubility; potential kinase inhibition
3-Chloro-N-[3-(trifluoromethyl)phenyl]benzothiophene-2-carboxamide Benzothiophene 3-chlorophenyl, trifluoromethyl Trifluoromethyl increases lipophilicity; CAS 439109-07-6
3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide Epoxide-carboxamide 3-chlorophenyl, epoxide Epoxide enhances reactivity for further functionalization

Key Observations:

  • Substituents: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance electrophilicity, while morpholine improves solubility .
  • Chlorine Position: The 3-chlorophenyl group is conserved across analogs, suggesting its role in steric or electronic modulation of bioactivity .

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